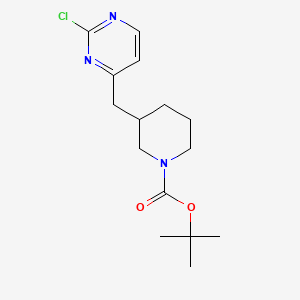

Tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate

Beschreibung

Tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate (CAS: 1263285-45-5) is a piperidine-derived compound featuring a tert-butyl carbamate group and a 2-chloropyrimidinylmethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₅H₂₁ClN₄O₂, with a molecular weight of 312.80 . This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of kinase inhibitors and other bioactive molecules.

Eigenschaften

IUPAC Name |

tert-butyl 3-[(2-chloropyrimidin-4-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-4-5-11(10-19)9-12-6-7-17-13(16)18-12/h6-7,11H,4-5,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZPKPBEDMEWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate typically involves the reaction of 2-chloropyrimidine with a piperidine derivative. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which undergoes nucleophilic substitution with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The piperidine ring can be subjected to oxidation or reduction reactions, leading to the formation of different piperidine derivatives.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyrimidines, oxidized or reduced piperidine derivatives, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound can be employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including its role in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The piperidine ring may also interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications in Piperidine/Pyrrolidine Derivatives

Ring Size and Substituent Connectivity

Tert-butyl (S)-3-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS: 1380917-77-0) Key Difference: The substituent is linked via an amino group (-NH-) rather than a methylene bridge (-CH₂-). Molecular weight: 312.80 .

(R)-tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate (CAS: 1421022-09-4) Key Difference: Pyrrolidine (5-membered ring) replaces piperidine, and the substituent includes a methylamino group (-N(CH₃)-). Impact: Increased ring strain and conformational rigidity due to the smaller pyrrolidine ring. Molecular weight: 312.80 .

tert-butyl 3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate Key Difference: Azetidine (4-membered ring) introduces significant ring strain. Molecular weight: 312.80 .

Heterocyclic Modifications

tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate (CAS: 1349184-43-5)

- Key Difference : Pyrazine replaces pyrimidine, with chlorine at the 3-position instead of 2-position.

- Impact : Altered electronic properties and reduced planarity due to pyrazine’s nitrogen positions. Molecular weight: 297.78 .

tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate Key Difference: Pyrimidine ring includes dibenzylamino and nitro groups. Molecular weight: Not reported .

Physicochemical Properties

Key Trends :

- Molecular Weight : Similar across pyrimidine derivatives (~312.80); pyrazine analogs are lighter.

- Solubility: Methylene-linked compounds (e.g., 1263285-45-5) may exhibit lower polarity compared to amino-linked analogs.

- Reactivity : Azetidine and pyrrolidine derivatives are more reactive due to ring strain.

Biologische Aktivität

Overview

Tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is and it features a piperidine ring substituted with a chloropyrimidine moiety, which is significant for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.8 g/mol |

| IUPAC Name | This compound |

| CAS Number | 46941878 |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Key Mechanistic Insights:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, altering their activity and affecting downstream signaling cascades.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation in vitro. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

-

Antimicrobial Efficacy :

- In another investigation, this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, indicating its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | Moderate anticancer activity | Lacks chloropyrimidine substitution |

| Tert-butyl 4-(6-chloropyrimidin-4-yl)amino-piperidine | Stronger enzyme inhibition | Different substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.